
3-(2-Fluoroethoxy)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoroethoxy)-2-methylaniline: is an organic compound that belongs to the class of aniline derivatives It features a fluoroethoxy group attached to the benzene ring, which is substituted with a methyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoroethoxy)-2-methylaniline typically involves the nucleophilic substitution reaction of 2-methylaniline with 2-fluoroethanol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like preparative high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluoroethoxy)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoroethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the fluoroethoxy group.
Substitution: Compounds with different alkoxy groups replacing the fluoroethoxy group.
Scientific Research Applications
Chemistry: 3-(2-Fluoroethoxy)-2-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the effects of fluoroethoxy substitution on the biological activity of aniline derivatives. It serves as a model compound for understanding the interactions of fluoroethoxy groups with biological targets.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to create analogs with improved pharmacological properties, such as increased potency and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethoxy)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound’s analogs.
Comparison with Similar Compounds
3-(2-Fluoroethoxy)aniline: Lacks the methyl group, resulting in different chemical and biological properties.
2-Methylaniline: Lacks the fluoroethoxy group, leading to reduced biological activity.
3-(2-Methoxyethoxy)-2-methylaniline: Contains a methoxyethoxy group instead of a fluoroethoxy group, affecting its reactivity and applications.
Uniqueness: 3-(2-Fluoroethoxy)-2-methylaniline is unique due to the presence of both the fluoroethoxy and methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
3-(2-fluoroethoxy)-2-methylaniline |
InChI |
InChI=1S/C9H12FNO/c1-7-8(11)3-2-4-9(7)12-6-5-10/h2-4H,5-6,11H2,1H3 |
InChI Key |
VNVSGWACHGOFIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OCCF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


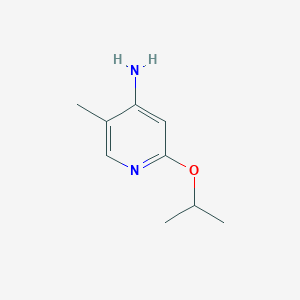
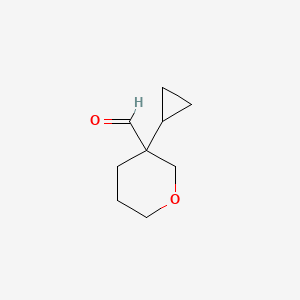
![5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13295530.png)

![2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol](/img/structure/B13295544.png)
![1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine](/img/structure/B13295549.png)


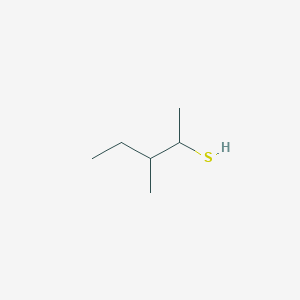

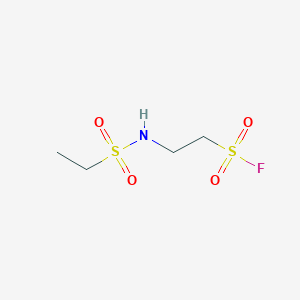
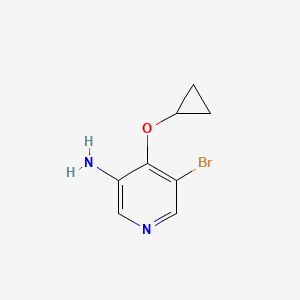
![6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B13295601.png)
![N,N-dimethyl-2-[(2-methylcyclopentyl)amino]acetamide](/img/structure/B13295603.png)
